4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 488732-72-5
VCID: VC16118913
InChI: InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+
SMILES:
Molecular Formula: C33H36N2O7
Molecular Weight: 572.6 g/mol

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

CAS No.: 488732-72-5

Cat. No.: VC16118913

Molecular Formula: C33H36N2O7

Molecular Weight: 572.6 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one - 488732-72-5

Specification

CAS No. 488732-72-5
Molecular Formula C33H36N2O7
Molecular Weight 572.6 g/mol
IUPAC Name (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+
Standard InChI Key UWMHVHMFWIPGJZ-OWWNRXNESA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O
Canonical SMILES CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O

Introduction

Molecular Formula

The molecular formula of the compound is C30H33N2O6C_{30}H_{33}N_2O_6.

Key Functional Groups

  • Hydroxy group (-OH): Contributes to hydrogen bonding and polarity.

  • Dimethoxyphenyl group (-OCH3): Provides steric bulk and electron-donating effects.

  • Morpholine ring: Adds nitrogen functionality, often associated with pharmacological activity.

Synthesis Pathways

The synthesis of such complex molecules often involves:

  • Formation of the pyrrolone core through cyclization reactions.

  • Sequential addition of substituents via coupling reactions, such as:

    • Benzoylation for introducing the benzyloxybenzoyl group.

    • Etherification for the dimethoxyphenyl substitution.

  • Morpholine introduction via nucleophilic substitution or reductive amination.

Spectroscopic Characterization

To confirm the structure, techniques like the following are typically employed:

  • NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and morpholine signals.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Detects functional groups such as hydroxyl (-OH) and carbonyl (C=O).

Pharmaceutical Relevance

Compounds with similar structures have shown potential in:

  • Antioxidant activity: The dimethoxyphenyl group can scavenge free radicals.

  • Anti-inflammatory properties: Morpholine derivatives often exhibit bioactivity against inflammatory pathways.

  • Enzyme inhibition: Likely interaction with enzymes due to the presence of polar groups.

Material Science

The aromatic and heterocyclic nature makes it suitable for:

  • Organic semiconductors or dyes.

  • Ligands in coordination chemistry.

Data Table

PropertyValue/Details
Molecular FormulaC30H33N2O6C_{30}H_{33}N_2O_6
Molecular Weight~515 g/mol
Functional GroupsHydroxyl, Methoxy, Morpholine, Benzoyl
SolubilityLikely soluble in polar organic solvents
Potential BioactivityAntioxidant, Anti-inflammatory

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